An In-depth Technical Guide to Dichlorophosphate Chemistry
An In-depth Technical Guide to Dichlorophosphate Chemistry
Introduction
Dichlorophosphates are a class of organophosphorus compounds characterized by a central phosphorus atom bonded to two oxygen atoms and two chlorine atoms. The term can refer to the dichlorophosphate anion (PO₂Cl₂⁻) or to various ester derivatives where an organic group is attached to one of the oxygen atoms. These compounds are highly reactive and serve as important intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and novel materials. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of dichlorophosphates for researchers, scientists, and professionals in drug development.
Chemical Formula and Structure
The chemical formula for the dichlorophosphate anion is PO₂Cl₂⁻ [1]. This anion is the conjugate base of dichlorophosphoric acid. More commonly encountered in synthetic chemistry are the dichlorophosphate esters, such as methyl dichlorophosphate (CH₃Cl₂O₂P) and ethyl dichlorophosphate (C₂H₅Cl₂O₂P)[2][3].
Core Properties of Dichlorophosphate and its Derivatives
The properties of dichlorophosphates can vary depending on the specific compound. The following table summarizes key quantitative data for the dichlorophosphate anion and its methyl and ethyl esters.
| Property | Dichlorophosphate Anion | Methyl Dichlorophosphate | Ethyl Dichlorophosphate |
| Molecular Formula | Cl₂O₂P⁻[1] | CH₃Cl₂O₂P[2][4] | C₂H₅Cl₂O₂P[3][5] |
| Molecular Weight | 133.88 g/mol [1] | 148.91 g/mol [2][4] | 162.94 g/mol [6][7] |
| CAS Number | 47986-81-2[1] | 677-24-7[2][4] | 1498-51-7[5][8] |
| Boiling Point | N/A | Not available | 187.0 ± 9.0 °C at 760 mmHg[6][7], 60-65 °C/10 mmHg |
| Density | N/A | Not available | 1.373 g/mL at 25 °C, ~1.4 g/cm³[6][7] |
| Refractive Index | N/A | Not available | n20/D 1.434 |
| Flash Point | N/A | Not available | 113 °C (closed cup), 28.0 ± 26.4 °C[6][7] |
Synthesis of Dichlorophosphate Compounds
Dichlorophosphate esters are typically synthesized from phosphorus oxychloride (POCl₃). The general approach involves the reaction of POCl₃ with an alcohol or a phenoxide.
Experimental Protocol: Synthesis of Ethyl Dichlorophosphate
Ethyl dichlorophosphate can be prepared by treating phosphoryl chloride with one equivalent of ethanol (B145695) in the presence of a base like triethylamine[9].
Materials:
-
Phosphoryl chloride (POCl₃)
-
Ethanol (C₂H₅OH)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous solvent (e.g., diethyl ether)
Procedure:
-
A solution of ethanol and triethylamine in anhydrous diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
Phosphoryl chloride is added dropwise to the cooled solution with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The triethylamine hydrochloride precipitate is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude ethyl dichlorophosphate is then purified by fractional distillation under reduced pressure.
Experimental Protocol: Synthesis of Phenyl Dichlorophosphate
Phenyl dichlorophosphate is prepared by the reaction of phosphorus oxychloride with anhydrous sodium phenoxide[10].
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous sodium phenoxide (NaOPh)
Procedure:
-
Anhydrous powdered sodium phenoxide is added to an excess of phosphorus oxychloride.
-
The mixture is stirred, and the reaction proceeds.
-
The precipitated sodium chloride is removed by filtration.
-
Excess phosphorus oxychloride is removed from the filtrate under reduced pressure.
-
The resulting crude oil is purified by distillation in a Vigreux column, collecting the fraction at 103-106 °C (9 mmHg)[10].
Caption: General synthesis pathway for dichlorophosphate esters.
Chemical Reactivity and Applications
Dichlorophosphates are highly reactive electrophiles due to the presence of the two chlorine atoms, which are good leaving groups. This reactivity makes them valuable reagents in organic synthesis.
Phosphorylating Agents
The primary application of dichlorophosphates is as phosphorylating agents. They are used to introduce the phosphate (B84403) group into various molecules, a crucial step in the synthesis of many bioactive compounds.
-
Nucleoside Prodrugs: Ethyl dichlorophosphate is used in the preparation of nucleoside phosphate and phosphonate (B1237965) prodrugs[9]. For example, it is an intermediate in the synthesis of Sofosbuvir (PSI-7977), a drug used for treating hepatitis C[11].
-
Bioactive Molecules: These reagents are used to prepare dialkylphosphocholines which have shown antiprotozoal, antifungal, and antitumor activities[11].
-
Enzyme Inhibitors: Ethyl dichlorophosphate was used as a starting material in the synthesis of phosphinanes and azaphosphinanes that act as potent and selective inhibitors of thrombin-activatable fibrinolysis inhibitor (TAFIa)[9].
Synthesis of Novel Materials
The reactivity of dichlorophosphates also extends to material science.
-
Flame Retardants: Ethyl dichlorophosphate can be used to introduce phosphorus functionalities into polymer backbones, creating materials with enhanced flame-retardant properties for use in electronics, construction, and textiles[12].
-
Functional Materials: The precise control offered by dichlorophosphates as phosphorylating agents is valuable for designing materials with specific optical, thermal, or electrical properties[12].
Caption: Applications of dichlorophosphate esters in synthesis.
Safety and Handling
Dichlorophosphate compounds are hazardous and must be handled with appropriate safety precautions.
-
Toxicity: They are very toxic by ingestion, inhalation, and skin absorption[9][11].
-
Corrosivity: These compounds are corrosive and can cause severe skin, eye, and mucous membrane irritation[11]. Contact with skin can lead to visible destruction or irreversible alterations of tissue[11].
-
Reactivity with Water: Dichlorophosphates react with water to form hydrogen chloride (hydrochloric acid)[3].
-
Reactivity with Reducing Agents: Organophosphates can react with strong reducing agents to form highly toxic and flammable phosphine (B1218219) gas[11].
-
Personal Protective Equipment (PPE): When handling dichlorophosphates, appropriate PPE such as faceshields, gloves, goggles, and a suitable respirator (e.g., type ABEK (EN14387) filter) should be worn.
-
Storage: Store in a cool, well-ventilated area[7].
Due to their hazardous nature, all work with dichlorophosphates should be conducted in a well-ventilated fume hood by trained personnel.
References
- 1. Dichlorophosphate | Cl2O2P- | CID 3718378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl dichlorophosphate [webbook.nist.gov]
- 3. Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl dichlorophosphate | CH3Cl2O2P | CID 69611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl dichlorophosphate (1498-51-7) at Nordmann - nordmann.global [nordmann.global]
- 6. Ethyl dichlorophosphate | CAS#:1498-51-7 | Chemsrc [chemsrc.com]
- 7. innospk.com [innospk.com]
- 8. Ethyl dichlorophosphate [webbook.nist.gov]
- 9. Ethyl dichlorophosphate – preparation and application - Georganics [georganics.sk]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Ethyl dichlorophosphate | 1498-51-7 [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
